Cinnoline-4-carbaldehyde
Overview
Description
“Cinnoline-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2O . It is used as a structural subunit of many compounds with interesting pharmaceutical properties .
Synthesis Analysis
The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A proficient microwave-assisted method to access bioactive molecules of cinnoline derivatives by the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100 °C was presented by Hameed et al .
Molecular Structure Analysis
The cinnoline nucleus is a very important bicyclic heterocycle. It is a six-membered ring system with two nitrogen atoms, an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .
Chemical Reactions Analysis
Cinnoline derivatives are prepared by a limited number of reactions . These often involve hazardous diazonium intermediates that are prepared via standard diazotization processes .
Scientific Research Applications
Comprehensive Analysis of Cinnoline-4-carbaldehyde Applications
Cinnoline-4-carbaldehyde is a compound that belongs to the cinnoline family, which are fused N-heterocyclic compounds. These compounds have been extensively utilized in various fields due to their significant pharmacological properties. Below is a detailed analysis of the unique applications of Cinnoline-4-carbaldehyde in scientific research, divided into distinct sections for clarity.
Synthesis of Pharmacologically Active Compounds: Cinnoline derivatives, including Cinnoline-4-carbaldehyde, are pivotal in the synthesis of pharmacologically active compounds. They serve as key intermediates in the development of drugs with a wide range of biological activities. The versatility of these compounds allows for the creation of innovative therapeutic agents and chemical probes .
Antimicrobial Agents: The structural framework of Cinnoline-4-carbaldehyde is conducive to the development of antimicrobial agents. Research has shown that cinnoline derivatives exhibit a broad spectrum of antimicrobial properties, making them valuable in the fight against infectious diseases .
Antitumor Activity: Cinnoline compounds have been identified as potential antitumor agents. Cinnoline-4-carbaldehyde can be functionalized to target specific pathways in cancer cells, offering a promising avenue for cancer therapy research .
Anti-malarial Drugs: Cinnoline-4-carbaldehyde derivatives have been used in the synthesis of anti-malarial drugs. The quinoline core structure is a common feature in many anti-malarial compounds, such as chloroquine and mefloquine, highlighting the importance of cinnoline derivatives in medicinal chemistry .
Agricultural Chemicals: In agriculture, cinnoline derivatives are explored for their potential use as pesticides and herbicides. The unique properties of Cinnoline-4-carbaldehyde can be harnessed to develop compounds that protect crops from pests and diseases .
Neurotransmitter Modulation: Cinnoline derivatives have shown potential in modulating neurotransmitter activity. This application is particularly relevant in the development of treatments for neurological disorders, where Cinnoline-4-carbaldehyde can play a role in synthesizing compounds that affect neurotransmitter systems .
Energy Carrier Synthesis: The heterocyclic nature of Cinnoline-4-carbaldehyde makes it suitable for the synthesis of energy carriers like ATP and ADP analogs. These analogs can be used in biochemical studies to understand energy transfer mechanisms .
Synthetic Organic Chemistry: Cinnoline-4-carbaldehyde is also used as a building block in synthetic organic chemistry. Its reactivity allows chemists to construct complex molecules for various applications, ranging from material science to nanotechnology .
Future Directions
Cinnoline derivatives are extensively utilized as valuable entities for the expansion of pharmacologically significant agents . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, future research may focus on designing innovative cinnoline derivatives and exploring their potential applications .
Mechanism of Action
Target of Action
Cinnoline-4-carbaldehyde is a derivative of cinnoline, a type of fused N-heterocyclic compound . These compounds are known to have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . .
Mode of Action
It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities
Biochemical Pathways
Cinnoline-4-carbaldehyde, as a cinnoline derivative, is part of a larger group of compounds known as N-heterocyclic compounds. These compounds play an essential role in natural systems and are involved in various biochemical pathways . .
Pharmacokinetics
It’s known that the development of cinnoline-based molecules contributes significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities
Action Environment
It’s known that the synthesis of cinnoline derivatives can be influenced by various factors, including the reaction environment .
properties
IUPAC Name |
cinnoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORTZCFBTFGJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595633 | |
Record name | Cinnoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnoline-4-carbaldehyde | |
CAS RN |
90418-57-8 | |
Record name | Cinnoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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